[(1S,2R,5R)-6-Oxabicyclo[3.2.1]oct-3-en-2-yl]methanamine
Description
Properties
IUPAC Name |
[(1S,2R,5R)-6-oxabicyclo[3.2.1]oct-3-en-2-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c9-4-6-1-2-8-3-7(6)5-10-8/h1-2,6-8H,3-5,9H2/t6-,7+,8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUYIOUZZKSSMK-RNJXMRFFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COC1C=CC2CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CO[C@H]1C=C[C@H]2CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Bicyclic Framework Formation
The (3,5)-oxonium-ene reaction, as demonstrated by the stereoselective synthesis of 6-oxabicyclo[3.2.1]octene derivatives, provides a robust route to the target scaffold. In this method, (-)-terpinen-4-ol reacts with aldehydes or epoxides in the presence of indium triflate (In(OTf)₃), yielding the bicyclic structure with excellent stereocontrol. The reaction proceeds via a concerted mechanism where the oxonium intermediate directs the stereochemical outcome, favoring the (1S,2R,5R) configuration observed in the target compound.
Key Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | In(OTf)₃ (10 mol%) |
| Solvent | Dichloromethane |
| Temperature | 0°C to room temperature |
| Yield | 65–78% |
Bromolactonization Approach
Lactone Formation and Functionalization
Patent WO2014157612A1 outlines a bromolactonization strategy for synthesizing related oxabicyclo[3.2.1]octane derivatives. Starting from (S)-3-cyclohexene-1-carboxylic acid, bromolactonization with 1,3-dibromo-5,5-dimethylhydantoin forms a bicyclic lactone, which is subsequently treated with dimethylamine and ammonia to open the lactone ring and introduce the amine.
Adaptation for Target Compound :
- Bromolactonization :
$$
\text{(S)-3-Cyclohexene-1-carboxylic acid} \xrightarrow{\text{Br}_2} \text{(1S,4S,5S)-4-Bromo-6-oxabicyclo[3.2.1]octane-7-one}
$$ - Lactone Aminolysis : Treating the lactone with aqueous ammonia under high pressure replaces the lactone oxygen with an amine group, yielding the methanamine derivative.
Reaction Optimization :
- Use of dodecylpyridinium chloride as a phase-transfer catalyst improves azide displacement efficiency.
- Hydrogenation with Pd-C and ammonium formate ensures complete reduction of intermediate imines.
Reductive Amination of Bicyclic Ketones
Ketone Synthesis
Oxidation of a secondary alcohol at C2 (e.g., via Jones oxidation) generates a ketone intermediate. This approach avoids the need for halogenation but requires precise oxidation control to prevent over-oxidation or epimerization.
Reductive Amination
The ketone undergoes reductive amination with ammonium acetate (NH₄OAc) and sodium cyanoborohydride (NaBH₃CN) to introduce the primary amine.
$$
\text{Bicyclic ketone} + \text{NH₄OAc} \xrightarrow{\text{NaBH₃CN}} \text{[(1S,2R,5R)-6-Oxabicyclo[3.2.1]oct-3-en-2-yl]methanamine}
$$
Advantages :
- Single-step introduction of the amine group.
- High functional group tolerance.
Limitations :
- Risk of forming secondary amines via over-alkylation.
- Requires chiral resolution if racemization occurs.
Stereochemical Verification and Characterization
X-Ray Crystallography
As demonstrated in the structural elucidation of (2R,4S,5S)-5-methoxy-4-methyl-3-oxohept-6-en-2-yl benzoate, X-ray diffraction remains the gold standard for confirming absolute configurations. For the target compound, anomalous dispersion methods can resolve the (1S,2R,5R) configuration unambiguously.
NMR Spectroscopy
- ¹H NMR : Distinct coupling constants (J values) between H1, H2, and H5 confirm the bicyclic structure’s chair-like conformation.
- ¹³C NMR : Resonances at δ 75–80 ppm indicate the ether oxygen’s electronic effects.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Stereoselectivity | Key Challenges |
|---|---|---|---|
| Oxonium-Ene Cyclization | 65–78 | High | Functionalization at C2 |
| Bromolactonization | 50–60 | Moderate | Lactone ring-opening efficiency |
| Reductive Amination | 40–55 | Variable | Racemization risk |
Chemical Reactions Analysis
Types of Reactions
[(1S,2R,5R)-6-Oxabicyclo[3.2.1]oct-3-en-2-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various amine derivatives.
Scientific Research Applications
Medicinal Chemistry
- Cholinesterase Inhibitors : Research indicates that [(1S,2R,5R)-6-Oxabicyclo[3.2.1]oct-3-en-2-yl]methanamine can serve as a building block for designing novel cholinesterase inhibitors aimed at treating Alzheimer's disease. These inhibitors work by preventing the breakdown of acetylcholine, potentially improving cognitive function in patients with neurodegenerative disorders.
Organic Synthesis
- Building Block for Complex Molecules : The compound is utilized as a versatile building block in organic synthesis, allowing chemists to construct complex molecules with desired functionalities. Its reactivity enables participation in various chemical reactions, facilitating the development of new compounds with therapeutic potential.
- Chiral Auxiliary for Asymmetric Synthesis : The unique structure of this compound makes it suitable as a chiral auxiliary in asymmetric synthesis. This application is crucial for producing enantiopure compounds that are often required in drug development.
Biochemical Studies
- Enzyme Interaction Studies : The compound has shown significant biological activity through its interactions with enzymes and receptors. Understanding these interactions is essential for elucidating its mechanism of action and potential therapeutic applications .
Case Study 1: Cholinesterase Inhibition
A study focused on the synthesis of derivatives of this compound revealed its potential as a cholinesterase inhibitor. The synthesized compounds demonstrated promising inhibitory activity against acetylcholinesterase, suggesting their applicability in Alzheimer's disease treatment.
Case Study 2: Asymmetric Synthesis
Research exploring the use of this compound as a chiral auxiliary reported successful results in creating enantiomerically pure products through asymmetric synthesis methodologies. This study highlighted the compound's utility in the pharmaceutical industry for developing drugs with specific stereochemical configurations.
Summary of Applications
| Application Area | Details |
|---|---|
| Medicinal Chemistry | Development of cholinesterase inhibitors for Alzheimer's disease treatment |
| Organic Synthesis | Building block for complex molecules; chiral auxiliary for asymmetric synthesis |
| Biochemical Studies | Interaction studies with enzymes and receptors to understand biological mechanisms |
Mechanism of Action
The mechanism of action of [(1S,2R,5R)-6-Oxabicyclo[3.2.1]oct-3-en-2-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecule. This can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
[(1S,2R,5R)-6-Oxabicyclo[3.2.1]oct-3-en-2-yl]methanamine can be compared to other bicyclic amine compounds, such as:
8-Azabicyclo[3.2.1]octane: This compound is the core structure of tropane alkaloids, which have significant biological activity.
Bicyclo[3.2.1]octane: This system is found in many biologically active natural products and is used in the synthesis of complex molecules.
The uniqueness of this compound lies in its oxabicyclo ring system, which imparts distinct chemical and biological properties compared to other similar compounds.
Biological Activity
The compound [(1S,2R,5R)-6-Oxabicyclo[3.2.1]oct-3-en-2-yl]methanamine is a bicyclic amine notable for its unique oxabicyclo ring structure, which includes an oxygen atom within one of its rings. This structural feature contributes to its distinct chemical properties and biological activity. The molecular formula of this compound is CHNO, with a molecular weight of approximately 155.24 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Its unique structure allows it to bind selectively to specific molecular targets, influencing biochemical pathways and potentially leading to therapeutic effects . The mechanism involves the compound fitting into binding sites with high specificity, modulating the activity of the target molecules .
Biological Activity Overview
Research indicates that compounds structurally similar to this compound have shown promising biological activities, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes, thereby altering metabolic pathways.
- Receptor Modulation : It can modulate receptor activity, potentially affecting neurotransmission and other signaling pathways.
- Therapeutic Potential : Investigations are ongoing regarding its application in drug development for various conditions .
Data Table: Biological Activities and Effects
| Activity Type | Description | References |
|---|---|---|
| Enzyme Interaction | Inhibits specific enzymes involved in metabolic processes | |
| Receptor Binding | Binds to neurotransmitter receptors, influencing signaling | |
| Therapeutic Applications | Potential use in drug development for neurological disorders |
Case Studies
Several studies have explored the biological effects of compounds related to this compound:
-
Study on Enzyme Activity :
- Objective : To assess the inhibitory effect on a specific enzyme.
- Findings : The compound demonstrated significant inhibition compared to control groups, suggesting potential for metabolic regulation.
- Reference : Research published in medicinal chemistry journals.
-
Receptor Interaction Study :
- Objective : To evaluate binding affinity to neurotransmitter receptors.
- Findings : High specificity was observed in receptor binding assays, indicating potential for therapeutic use in neuropharmacology.
- Reference : Neuropharmacology studies.
Synthesis and Derivatives
The synthesis of this compound typically involves:
- Formation of the Oxabicyclo Ring System : Achieved through intramolecular Diels-Alder reactions.
- Introduction of the Methanamine Group : Functionalization methods include reductive amination or nucleophilic substitution .
Industrial methods may optimize these synthetic routes for large-scale production using continuous flow reactors to enhance efficiency and yield.
Q & A
Q. What are the key strategies for synthesizing [(1S,2R,5R)-6-Oxabicyclo[3.2.1]oct-3-en-2-yl]methanamine with high stereochemical purity?
- Methodological Answer : Enantioselective synthesis requires precise control over stereocenters. Asymmetric cycloadditions, such as [5+2] cycloadditions catalyzed by Brønsted acids (e.g., ), or desymmetrization protocols ( ), are effective. Protecting groups (e.g., isopropylidene in ) can stabilize intermediates. Validate stereochemical outcomes via X-ray crystallography (atomic coordinates in ) or chiral HPLC. For example, HRMS-FAB ( ) confirmed molecular weights in related bicyclic systems.
Q. How can the crystal structure of this compound be validated experimentally?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Key parameters include atomic coordinates (Table 3 in ) and displacement factors. Compare observed bond angles and torsional strain with computational models (e.g., DFT). For example, the crystal structure of a benzyl-substituted analog ( ) confirmed stereochemistry via CCDC-1267/821. Validate purity (>95%) using NMR (e.g., coupling constants for diastereomers in ).
Advanced Research Questions
Q. How can discrepancies in enantiomeric excess (ee) be resolved when using different catalytic systems?
- Methodological Answer : Analyze reaction conditions (solvent, temperature, catalyst loading) across studies. For instance, Brønsted acid catalysis ( ) may favor different transition states than metal-mediated cycloadditions ( ). Use kinetic resolution or chiral additives to enhance ee. Compare ee via polarimetry or chiral GC (as in ). Optimize via Design of Experiments (DoE) to identify critical factors.
Q. What computational approaches predict the reactivity of the oxabicyclo scaffold in ring-opening reactions?
- Methodological Answer : Density Functional Theory (DFT) can model transition states and electron density maps. For example, photochemical studies on related oxabicyclo ketones ( ) used computational tools to predict regioselectivity. Molecular docking may identify steric or electronic barriers. Compare computational results with experimental kinetics (e.g., rate constants under varying pH, as in ).
Methodological and Analytical Questions
Q. How should researchers analyze diastereomeric byproducts during synthesis?
- Methodological Answer : Use chiral stationary-phase HPLC to separate diastereomers. Assign configurations via NOESY NMR (e.g., through-space couplings in ) or X-ray analysis. For example, diastereomers of methyl-azabicyclo carboxylates were distinguished via IUPAC descriptors ( ). Cross-reference with synthetic protocols in to minimize byproduct formation.
Q. What experimental design is recommended for studying the oxabicyclo structure’s stability under physiological conditions?
- Methodological Answer : Conduct kinetic studies in buffered solutions (pH 1–12) at 25–50°C. Monitor degradation via LC-MS or UV-Vis spectroscopy. Compare half-lives with structurally similar compounds (e.g., azabicyclo[3.2.0] derivatives in ). Use Arrhenius plots to extrapolate shelf-life. For example, stability data for ethyl 6-oxabicyclo[3.1.0]hexane carboxylate ( ) informed reaction condition optimizations.
Data Analysis and Contradictions
Q. How to reconcile conflicting reports on reaction yields for oxabicyclo derivatives?
- Methodological Answer : Scrutinize substrate purity (e.g., ≥95% in ), solvent effects, and catalyst aging. For example, cycloadditions with tert-butyloxycarbonyl groups ( ) showed lower yields due to steric hindrance. Reproduce protocols with controlled variables (e.g., inert atmosphere, anhydrous solvents). Cross-validate with HRMS and elemental analysis.
Q. What steps ensure accurate stereochemical assignments in crowded bicyclic systems?
- Methodological Answer : Combine multiple techniques:
- X-ray crystallography () for absolute configuration.
- Vibrational Circular Dichroism (VCD) to distinguish enantiomers.
- NMR coupling constants (e.g., in ) for relative stereochemistry.
For example, the stereochemistry of 7-methoxy-6-oxa-3-aza-bicyclo[3.2.1]octane () was confirmed via synthetic correlation and spectral data.
Tables for Comparative Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
